Dual Target Inhibition vs. Closest Analog
LDHA/PDKs-IN-2 (compound 20k) exhibits a distinct dual inhibition profile compared to its closest structural analog from the same discovery series, LDHA/PDKs-IN-1 (compound 20e). In the same study, 20k demonstrated PDKs IC50 of 1.6 μM and LDHA IC50 of 0.7 μM, whereas 20e showed PDKs IC50 of 0.8 μM and LDHA IC50 of 0.15 μM [1]. This quantitative difference provides researchers with a choice of potency profiles within the same chemotype series [2].
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PDKs IC50: 1.6 μM; LDHA IC50: 0.7 μM |
| Comparator Or Baseline | LDHA/PDKs-IN-1 (20e): PDKs IC50: 0.8 μM; LDHA IC50: 0.15 μM |
| Quantified Difference | 20k is ~2-fold less potent on PDKs and ~4.7-fold less potent on LDHA than 20e |
| Conditions | In vitro enzymatic assays as described in the original research publication |
Why This Matters
This head-to-head comparison enables researchers to select the appropriate potency profile for their specific experimental model, where a less potent but potentially different selectivity or off-target profile may be advantageous for certain study designs.
- [1] Xiang S, et al. Development of dual inhibitors targeting pyruvate dehydrogenase kinases and human lactate dehydrogenase A: High-throughput virtual screening, synthesis and biological validation. Eur J Med Chem. 2020;203:112579. View Source
- [2] MedChemExpress. LDHA/PDKs-IN-1 (HY-146977) Product Technical Datasheet. View Source
